molecular formula C21H17N3O3 B2531177 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide CAS No. 946212-05-1

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide

Cat. No.: B2531177
CAS No.: 946212-05-1
M. Wt: 359.385
InChI Key: QGVRHWUQUYIBDU-UHFFFAOYSA-N
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Description

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the furan ring followed by the construction of the pyridazinone moiety. The final step involves coupling the pyridazinone intermediate with naphthalene-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method can be particularly effective for the formation of amides and esters containing furan rings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydropyridazine derivatives, and substituted carboxamides.

Scientific Research Applications

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The furan ring and pyridazinone moiety can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}naphthalene-2-carboxamide is unique due to its combination of a furan ring, pyridazinone moiety, and naphthalene carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-20-10-9-18(19-6-3-13-27-19)23-24(20)12-11-22-21(26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVRHWUQUYIBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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